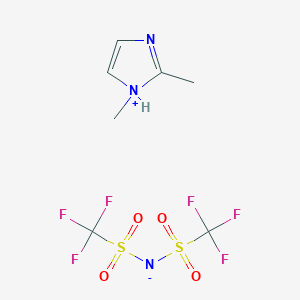

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide

Description

Chemical Structure and Basic Properties

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide (CAS RN: 353239-12-0) is an ionic liquid (IL) composed of a 1,2-dimethylimidazolium cation and a bis(trifluoromethylsulfonyl)imide (TFSI) anion. Its molecular formula is C₉H₁₃F₆N₃O₄S₂, with a molar mass of 405.34 g/mol .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-1H-imidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2F6NO4S2/c1-5-6-3-4-7(5)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4H,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPONMEPSPYLZOO-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C[NH+]1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via anion exchange in aqueous or polar aprotic solvents:

A stoichiometric ratio of 1:1 is maintained, with slight excesses of Li[NTf2] (1.05–1.1 equivalents) to ensure complete conversion.

Procedural Details

-

Dissolution : [DiMIM]Cl (6.77 g, 38.8 mmol) is dissolved in deionized water (20 mL).

-

Anion Exchange : Li[NTf2] (11.8 g, 41.0 mmol) in water (25 mL) is added dropwise under vigorous stirring.

-

Phase Separation : The mixture separates into two layers, with the denser ionic liquid phase settling at the bottom.

-

Extraction and Washing : The ionic liquid layer is extracted using dichloromethane (4 × 50 mL) and washed repeatedly with water (10 × 50 mL) to remove residual LiCl.

-

Drying and Purification : The organic phase is dried over anhydrous MgSO4, filtered through Florisil, and concentrated via rotary evaporation. Final drying under vacuum (80°C, 8 h) yields [DiMIM][NTf2] as a colorless viscous liquid.

Yield : 72–82%

Purity : >98% (halide content <50 ppm)

Sulfate-Mediated Synthesis for Enhanced Purity

Patent CN109369474B discloses a two-step sulfate-mediated route that minimizes halide impurities, a common issue in metathesis-based syntheses.

Step 1: Synthesis of 1,2-Dimethylimidazolium Sulfate

-

Alkylation : 1-Methylimidazole reacts with dimethyl sulfate in acetonitrile at 60°C for 12 h.

-

Layering : The reaction mixture separates into an upper organic layer and a lower ionic liquid layer.

-

Isolation : The ionic liquid layer is washed with ethyl acetate and dried under reduced pressure.

Step 2: Anion Exchange with Metal [NTf2] Salts

-

Reaction : 1,2-Dimethylimidazolium sulfate is combined with K[NTf2] in a 1:2 molar ratio in acetone.

-

Precipitation : K2SO4 precipitates and is removed via filtration.

-

Purification : The filtrate is concentrated and dried under vacuum (100°C, 12 h).

Advantages :

Advanced Anion-Exchange Techniques

Non-Aqueous Solvent Systems

To circumvent hydrolysis of [NTf2]−, reactions are conducted in anhydrous acetone or THF. Li[NTf2] is added to a solution of [DiMIM]Cl under nitrogen, followed by reflux (24 h) and solvent removal.

Key Parameters :

Gram-Scale Synthesis

Adapting methods from transition metal-containing ionic liquids, [DiMIM][NTf2] is synthesized by mixing [DiMIM]Cl with H[NTf2] in a 1:1 ratio. The hydrophobic product spontaneously separates, enabling facile isolation.

Comparative Analysis of Synthesis Methods

Physicochemical Characterization

Post-synthesis analysis is critical for verifying ionic liquid quality:

Challenges and Optimization Strategies

Halide Removal

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

Oxidation and Reduction Reactions: It can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at room temperature.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazolium salts.

Scientific Research Applications

Chemistry

- Solvent and Catalyst : [dmim][NTf2] is used as a solvent and catalyst in organic synthesis. Its ability to dissolve a wide range of compounds allows for facilitating chemical reactions that are otherwise challenging in traditional solvents .

- Electrochemical Applications : This ionic liquid serves as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and electrochemical stability .

Biology

- Drug Delivery Systems : Research indicates potential applications in drug delivery mechanisms. The compound's ability to stabilize proteins and enzymes suggests it could enhance the bioavailability of pharmaceuticals .

- Biocompatibility : Studies have shown that [dmim][NTf2] is non-toxic, non-irritating, and non-mutagenic, making it suitable for biological applications.

Medicine

- Therapeutic Formulations : Ongoing research aims to explore its role in pharmaceutical formulations. Its unique properties may improve the efficacy of drug compounds by enhancing solubility and stability .

- Enzyme Stabilization : The compound has been investigated for its capacity to stabilize enzymes in various biochemical assays, potentially leading to more robust diagnostic tools .

Industrial Applications

- Material Production : [dmim][NTf2] is utilized in the production of advanced materials such as nanocomposites and coatings. Its unique properties allow for improved performance characteristics in these materials .

- Electrolytes for Energy Storage : The compound plays a crucial role in developing electrolytes for lithium-ion batteries and supercapacitors, contributing to higher energy densities and improved cycling stability .

Case Studies

- Electrochemical Performance : A study demonstrated that [dmim][NTf2] provided superior performance as an electrolyte in lithium-ion batteries compared to traditional solvents. The ionic liquid exhibited higher ionic conductivity and lower volatility, leading to enhanced battery life .

- Biological Compatibility : Research conducted on enzyme stabilization showed that [dmim][NTf2] maintained enzyme activity over extended periods compared to conventional solvents. This property is particularly beneficial for applications requiring prolonged stability under varying conditions .

- Nanocomposite Development : In material science, [dmim][NTf2] was incorporated into polymer matrices to create nanocomposites with enhanced mechanical properties. The ionic liquid facilitated better dispersion of nanoparticles within the polymer matrix .

Mechanism of Action

The mechanism by which 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide exerts its effects involves its ionic nature. The cations and anions interact with various molecular targets, influencing chemical reactions and processes. The compound’s high ionic conductivity and thermal stability make it effective in applications such as catalysis and energy storage .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Ionic Liquids

Research Findings and Critical Analysis

- Imidazolium vs. Cyclic Ammonium ILs : While imidazolium ILs (e.g., 1,2-dimethylimidazolium TFSI) offer lower viscosity and better compatibility with organic solvents, cyclic ammonium ILs (e.g., PP13TFSI) provide wider electrochemical windows, favoring high-voltage applications .

- Role of Substituents : Short alkyl chains (methyl, ethyl) optimize viscosity-conductivity balance, whereas allyl or propyl groups introduce trade-offs in stability and mobility .

- Safety: 1,2-Dimethylimidazolium TFSI-based electrolytes remain non-flammable even with 30% organic additives, addressing critical safety concerns in commercial batteries .

Biological Activity

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide (often abbreviated as [DMIM][Tf2N]) is an ionic liquid that has garnered attention in various fields, including chemistry, materials science, and biology. Its unique properties, such as low volatility and high thermal stability, make it a compelling candidate for applications ranging from drug delivery systems to electrochemical processes.

- Chemical Formula : C₇H₉F₆N₃O₄S₂

- Molecular Weight : 377.28 g/mol

- Density : 1.57 g/cm³ (at 25 °C)

- Melting Point : 22 °C

- Conductivity : 9.36 mS/cm (at 30 °C)

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide functions primarily as a solvent and medium for various biochemical reactions. Its ionic nature allows it to interact with biomolecules effectively, influencing their solubility and stability.

Interaction with Biological Systems

The compound's ability to dissolve a wide range of organic and inorganic materials enhances its utility in biological applications. It can facilitate the transport of drugs across cell membranes, making it useful in transdermal drug delivery systems .

Cytotoxicity and Biocompatibility

Recent studies have indicated that [DMIM][Tf2N] exhibits low cytotoxicity towards various cell lines, making it a potential candidate for biomedical applications. For instance, research has shown that at specific concentrations, it does not significantly impede cell viability in human dermal fibroblasts .

Enzymatic Reactions

The ionic liquid has been explored for its role in enzymatic reactions. It is known to stabilize enzymes and enhance their activity by providing a favorable environment for catalytic processes. The presence of [DMIM][Tf2N] can alter enzyme kinetics, potentially increasing reaction rates compared to traditional solvents .

Drug Delivery Systems

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide has been investigated for its efficacy in drug delivery. Its properties allow it to solubilize sparingly soluble drugs and facilitate their transport through biological membranes. This capability is particularly beneficial in transdermal applications where enhanced permeability is desired .

Case Studies

- Transdermal Drug Delivery : A study demonstrated the use of [DMIM][Tf2N] for delivering anti-inflammatory drugs through the skin. The ionic liquid improved the permeability of the drug by modifying the skin barrier properties without causing irritation.

- Enzyme Stabilization : Research on enzyme-catalyzed reactions showed that incorporating [DMIM][Tf2N] increased the stability and activity of lipases used in biodiesel production, suggesting its potential use in biocatalysis .

Research Findings

Q & A

Q. How do alkyl chain length and substituent position impact solvation dynamics in catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.